molecular formula C13H19NO5S B345683 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide CAS No. 313403-07-5

2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide

Cat. No.: B345683
CAS No.: 313403-07-5
M. Wt: 301.36g/mol
InChI Key: AYEZBHYQZUUOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzenesulfonamide core substituted with methoxy groups at the 2 and 5 positions and a tetrahydrofuran-2-ylmethyl group attached to the nitrogen atom of the sulfonamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzenesulfonyl chloride and tetrahydrofuran-2-ylmethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The tetrahydrofuran-2-ylmethylamine is added dropwise to a solution of 2,5-dimethoxybenzenesulfonyl chloride in the chosen solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. Additionally, the methoxy and tetrahydrofuran-2-ylmethyl groups may enhance binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzenesulfonamide: Lacks the tetrahydrofuran-2-ylmethyl group.

    N-(Tetrahydro-furan-2-ylmethyl)-benzenesulfonamide: Lacks the methoxy groups.

    2,5-Dimethoxy-N-methylbenzenesulfonamide: Contains a methyl group instead of the tetrahydrofuran-2-ylmethyl group.

Uniqueness

2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide is unique due to the presence of both methoxy groups and the tetrahydrofuran-2-ylmethyl group. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide is a synthetic compound belonging to the benzenesulfonamide class, which is recognized for its diverse biological activities. The compound exhibits potential therapeutic applications, particularly in cancer treatment and antimicrobial activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C13H17N1O4S1C_{13}H_{17}N_{1}O_{4}S_{1}, with a molecular weight of approximately 285.35 g/mol. The compound features a benzene ring substituted with two methoxy groups at the 2 and 5 positions, and it is linked to a tetrahydrofuran moiety via a sulfonamide bond.

The primary mechanism of action for this compound involves its interaction with various enzymes, particularly carbonic anhydrases. Studies suggest that the compound binds effectively to the active site of carbonic anhydrase IX through hydrogen bonding and coordination interactions, leading to enzyme inhibition. Kinetic studies have shown that the compound possesses notable inhibitory constants (IC50 values) against these enzymes, indicating its potential as a therapeutic agent in conditions where carbonic anhydrases are implicated.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
A549 (lung)12.5Induction of apoptosis through mitochondrial pathways
MDA-MB-231 (breast)9.8Disruption of FAK/Paxillin signaling pathways
LNCaP (prostate)11.0Inhibition of cell proliferation

These findings suggest that the compound may promote programmed cell death (apoptosis) and inhibit tumor cell invasion, making it a candidate for further development in cancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The sulfonamide group in the structure is believed to enhance binding affinity to bacterial enzymes, contributing to its antimicrobial efficacy.

Case Studies

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized and characterized this compound alongside analogs to evaluate their biological activities. The results demonstrated that modifications to the tetrahydrofuran moiety significantly affected the potency against cancer cell lines and enzyme inhibition profiles.

Study Highlights:

  • Synthesis Method : The compound was synthesized using standard organic chemistry techniques involving sulfonyl chloride and tetrahydrofuran derivatives.
  • Biological Evaluation : The synthesized compounds were screened for anticancer activity using the National Cancer Institute's 60 human cancer cell lines panel.
  • Results : The study identified several derivatives with improved potency compared to the parent compound, suggesting avenues for further optimization.

Properties

IUPAC Name

2,5-dimethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-17-10-5-6-12(18-2)13(8-10)20(15,16)14-9-11-4-3-7-19-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEZBHYQZUUOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.